molecular formula C12H21IO2 B15242452 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane

Cat. No.: B15242452
M. Wt: 324.20 g/mol
InChI Key: CPCQMWUCDDRGLB-UHFFFAOYSA-N
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Description

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is an organooxygen compound characterized by a cyclohexane ring substituted with an iodine atom at the 2-position and a methyloxane (tetrahydropyran) moiety linked via an ether bond. Its structure combines the steric bulk of the cyclohexyl group with the polarizability of iodine, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

2-[(2-iodocyclohexyl)oxymethyl]oxane

InChI

InChI=1S/C12H21IO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2

InChI Key

CPCQMWUCDDRGLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2CCCCO2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclohexanol with an appropriate oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can interact with various enzymes and receptors, leading to changes in their activity. The oxane ring may also play a role in modulating the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol

  • Structural Similarities : Both compounds share an oxane (tetrahydropyran) core and ether linkages.
  • Key Differences: The reference compound (metab_3695) has multiple hydroxyl groups and a furanose-like substituent, enhancing hydrophilicity (logP = -2.019) compared to the iodinated target compound, which is expected to exhibit higher lipophilicity due to the iodine atom.
  • Functional Implications : The hydroxyl-rich structure of metab_3695 suggests roles in carbohydrate metabolism or as a biosynthetic intermediate, whereas the iodine in 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane may confer reactivity in halogen-bonding interactions or radiolabeling applications .

Methyl (2-oxocyclohexyl)acetate

  • Structural Similarities : Both feature a cyclohexyl group, but the reference compound includes a ketone (2-oxo) and an ester group.
  • Key Differences : The ketone in methyl (2-oxocyclohexyl)acetate increases electrophilicity, making it reactive toward nucleophiles, while the iodine in the target compound may stabilize adjacent bonds or participate in radical reactions.
  • Physicochemical Properties : Methyl (2-oxocyclohexyl)acetate has a lower molecular weight (MW ≈ 184 g/mol) compared to the iodinated compound (estimated MW > 300 g/mol), affecting solubility and volatility .

2-Hexanone

  • Structural Similarities : Both are oxygen-containing cyclic/aliphatic compounds.
  • Key Differences: 2-Hexanone is a simple ketone (C6H12O) with a linear chain, whereas the target compound has a bicyclic structure with iodine.
  • Toxicological Profile: 2-Hexanone is associated with neurotoxicity (e.g., peripheral neuropathy in occupational exposures), while the iodine in the target compound may introduce distinct toxicokinetic pathways, such as thyroid hormone disruption .

1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane

  • Structural Similarities : Both contain ether and cyclohexyl-related moieties.
  • Key Differences : The epoxy group in the reference compound confers high reactivity (e.g., ring-opening polymerization), whereas the iodine substituent in the target compound may enhance stability under acidic conditions.
  • Applications : The epoxy derivative is used in polymer synthesis, whereas the iodinated compound could serve as a halogenated intermediate in organic synthesis or radiopharmaceuticals .

Comparative Data Table

Property This compound 6-({[...]oxy}methyl)oxane-tetrol Methyl (2-oxocyclohexyl)acetate 2-Hexanone 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane
Molecular Weight (g/mol) ~320 (estimated) 346.29 184.19 100.16 214.31
Functional Groups Ether, Iodocyclohexyl Ether, Multiple hydroxyls Ester, Ketone Ketone Ether, Epoxide
logP (Predicted) ~2.5 (iodine contribution) -2.019 ~1.5 1.38 ~3.0
Reactivity Halogen bonding, Radical reactions Hydroxyl-mediated H-bonding Nucleophilic acyl substitution Ketone oxidation Epoxide ring-opening
Toxicity Potential thyroid interaction Low (hydrophilic metabolite) Moderate (ester hydrolysis) Neurotoxic Irritant (epoxide reactivity)

Research Findings and Implications

  • Synthetic Utility: The iodine atom in this compound offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-halogenated analogs like methyl (2-oxocyclohexyl)acetate .
  • Biological Interactions: Unlike 2-hexanone, the target compound’s iodine may interact with biomolecules via halogen bonds, a property absent in hydroxyl-rich analogs like metab_3695 .
  • Environmental Impact: The persistence of iodinated compounds in ecosystems requires further study, contrasting with 2-hexanone’s well-documented volatility and degradation pathways .

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